Guvacine hydrochloride

Übersicht

Beschreibung

Guvacine hydrochloride is a specific GABA uptake inhibitor . It is a pyridine alkaloid found in the Areca nut (also known as the Betel nut) . It is an experimental drug with no approved indication . Experimental studies are still being investigated to determine all of the physiological effects and mechanisms of action of guvacine .

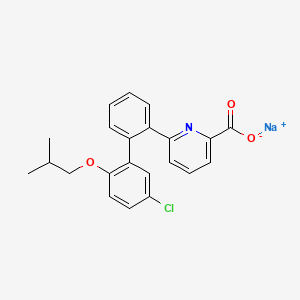

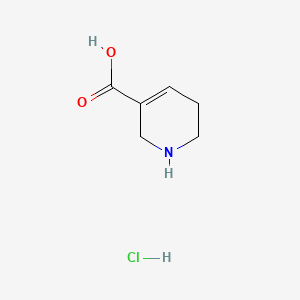

Molecular Structure Analysis

Guvacine has a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol . The IUPAC name is 1,2,3,6-tetrahydropyridine-5-carboxylic acid . The InChI and Canonical SMILES are also provided in the PubChem database .

Chemical Reactions Analysis

Guvacine is the N-demethylated derivative of arecaidine and the product of ester hydrolysis of guvacoline . It is also an inhibitor of gamma-aminobutyric acid uptake . More research is needed to fully understand the chemical reactions involving Guvacine hydrochloride.

Wissenschaftliche Forschungsanwendungen

Neuroscience Research

Guvacine hydrochloride is used in experimental medicine as a tool for studying central nervous system functions . It inhibits neuronal GABA uptake and reduces GABA uptake by sections of the cerebral cortex at concentrations of 10^-6 to 10^-3 M .

Treatment of Neurodegenerative Disorders

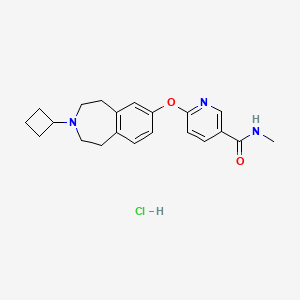

Guvacine has been proposed for the treatment of Alzheimer’s disease, epilepsy, and schizophrenia . However, its derivatives have been found to be more efficient. Four drugs, Xanomeline®, Tazomeline®, Milameline®, and Alvameline®, have been introduced into clinical practice .

Development of New Drugs

The world’s leading pharmaceutical companies are actively searching for new inhibitors of neuronal GABA uptake in order to create more effective drugs for neurodegenerative disorders . A number of lead compounds that are guvacine derivatives are known, and four of them are currently under clinical trials .

Chemical Synthesis

Guvacine is synthesized from nicotinic acid ethyl ester with phenacyl bromides containing electron-donating substituents in the benzene ring . This reaction sequence is used to synthesize imidazo[4,5-c]pyridine and β-carboline derivatives containing a guvacine fragment .

Safety Evaluation of Areca Chewable Products

An HPLC-UV method has been established for qualitative and quantitative analyses of areca chewable products from different countries and regions . This method can be adopted for safety evaluation of areca chewable products due to its general applicability .

Pharmacological Research

In vivo, guvacine, at doses ranging from 50-100 mg/kg, decreases spontaneous activity in mice . Administration of guvacine also decreases tail flick reaction time in a rat model of morphine analgesia .

Wirkmechanismus

Target of Action

Guvacine hydrochloride is a specific GABA reuptake inhibitor . Its primary targets are the presynaptic GABA reuptake transporters . These transporters play a crucial role in the regulation of GABA levels in the synaptic cleft, thereby modulating the inhibitory neurotransmission in the brain.

Mode of Action

Guvacine hydrochloride selectively binds to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . . By inhibiting the reuptake of GABA, guvacine hydrochloride increases the concentration of GABA in the synaptic cleft, enhancing GABAergic neurotransmission.

Biochemical Pathways

The enhanced GABAergic neurotransmission resulting from the action of guvacine hydrochloride can affect various biochemical pathways. GABA is a major inhibitory neurotransmitter in the brain, and its increased availability can lead to the inhibition of neuronal excitability. The specific biochemical pathways affected by guvacine hydrochloride are still under investigation .

Result of Action

The primary result of guvacine hydrochloride’s action is the enhancement of GABAergic neurotransmission. This can lead to a decrease in neuronal excitability, potentially affecting various neurological processes. The exact molecular and cellular effects of guvacine hydrochloride’s action are still being investigated .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h2,7H,1,3-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNUNVVTHHKDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017446 | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Guvacine hydrochloride | |

CAS RN |

6027-91-4 | |

| Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,6-tetrahydropyridine-5-carboxylic acid;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

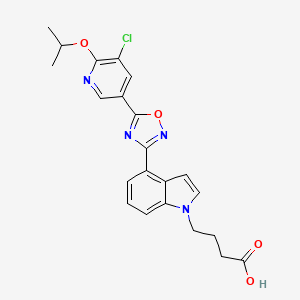

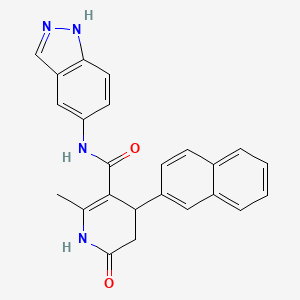

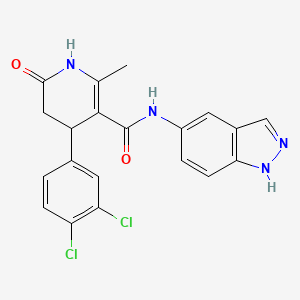

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[(S)-cyclopropyl(phenyl)methyl]-2-(3-fluorophenyl)quinoline-4-carboxamide](/img/structure/B1672360.png)

![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)

![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)

![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)

![6-(4-{[3-(2,6-Dichlorophenyl)-5-(1-Methylethyl)isoxazol-4-Yl]methoxy}phenyl)quinoline-2-Carboxylic Acid](/img/structure/B1672370.png)

![3-[2-Methyl-5-(piperidine-1-sulfonyl)furan-3-yl]-1-phenylurea](/img/structure/B1672373.png)

![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)